molecular formula C7H6N2O B572785 2-Ethynyl-5-methoxypyrazine CAS No. 1374115-62-4

2-Ethynyl-5-methoxypyrazine

Cat. No.: B572785
CAS No.: 1374115-62-4
M. Wt: 134.138
InChI Key: CGBDPVUIUFCVQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-methoxypyrazine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic oxidation of precursor compounds in a fixed-bed reactor. For example, a method involving the catalytic oxidation of 5-dimethylpyrazine in the presence of atmospheric air and a suitable catalyst can yield 5-Methylpyrazine-2-carboxylic acid, which can then be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-methoxypyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the compound into different pyrazine-based products.

    Substitution: Substitution reactions can introduce different functional groups into the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-Ethynyl-5-methoxypyrazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-methoxypyrazine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, in the food industry, its strong odor and flavor profile can enhance the sensory properties of food products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynyl-5-methoxy-1,4-diazine
  • (5-Methoxypyrazin-2-yl)acetylene
  • 5-Ethynylpyrazin-2-yl methyl ether

Uniqueness

2-Ethynyl-5-methoxypyrazine is unique due to its specific structural features, such as the presence of an ethynyl group and a methoxy group attached to the pyrazine ring.

Properties

IUPAC Name

2-ethynyl-5-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-3-6-4-9-7(10-2)5-8-6/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBDPVUIUFCVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305314
Record name Pyrazine, 2-ethynyl-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374115-62-4
Record name Pyrazine, 2-ethynyl-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374115-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, 2-ethynyl-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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